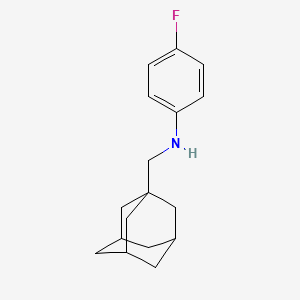

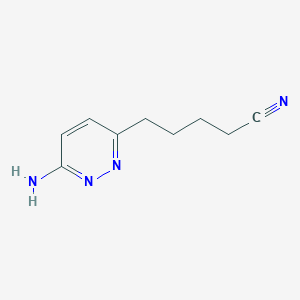

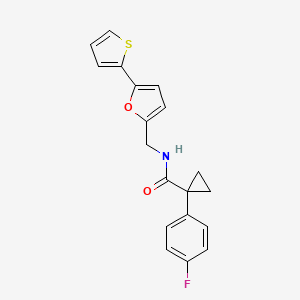

5-(6-Aminopyridazin-3-yl)pentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(6-Aminopyridazin-3-yl)pentanenitrile is a chemical entity that appears to be related to a class of compounds designed for biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological relevance. For instance, the first paper discusses S-2-amino-5-azolylpentanoic acids, which are inhibitors of nitric oxide synthases (NOS) . These compounds are structurally related to this compound in that they both contain azole groups, which are five-membered heterocycles containing at least one nitrogen atom.

Synthesis Analysis

The synthesis of related azolylpentanoic acids is described in the first paper, where 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester is treated with various azoles under basic conditions, followed by acidolytic deprotection to yield the desired 2-amino-5-azolylpentanoic acids . A nitrile group is introduced at the 2-position of the imidazole by reaction with 1-cyano-4-dimethylaminopyridine. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

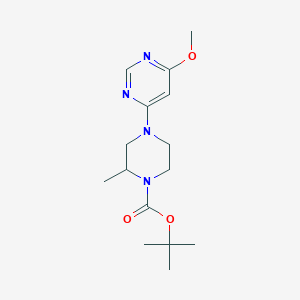

The molecular structure of this compound would include a pyridazinyl group attached to a pentanenitrile chain. The presence of the aminopyridazinyl moiety suggests potential for hydrogen bonding and electronic interactions that could be significant in the binding to biological targets. The azole moiety, as seen in the first paper, is crucial for the biological activity of the compounds, indicating that the molecular structure of this compound may also confer similar properties .

Chemical Reactions Analysis

While the second paper does not directly discuss this compound, it does describe the chemical reactions of a related compound, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile . This compound undergoes various reactions with different reagents to yield a variety of heterocyclic compounds. By analogy, this compound could potentially undergo similar reactions, such as with orthoformates, hydrazine hydrate, acyl chlorides, and alkyl halides, to yield new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred to some extent from the structures discussed in the papers. The compound likely has moderate solubility in polar organic solvents due to the presence of the nitrile and amino groups. The azole ring could contribute to the compound's stability and electronic properties, which might be relevant in its reactivity and interaction with biological targets. The amino group could also make the compound a base, capable of forming salts with acids, which could affect its solubility and bioavailability .

科学的研究の応用

Synthesis and Antibacterial Activity

Derivatives of 5-aminopyrazoles, including 5-(6-Aminopyridazin-3-yl)pentanenitrile, have been synthesized and evaluated for their antibacterial activity and cytotoxicity. These compounds have shown promising results as potential antibacterial agents, highlighting the importance of the 5-aminopyrazole scaffold in medicinal chemistry (Al-Adiwish et al., 2013).

Green Synthesis Approaches

Research on green synthesis methods has led to the development of 2,4-diamino-1,3,5-triazine derivatives from dicyandiamide and nitriles. These compounds are synthesized under microwave irradiation, reducing solvent use and reaction times, and have applications in material science due to their structural characteristics (Díaz‐Ortiz et al., 2004).

Advanced Material Science Applications

Compounds related to this compound have been explored for their potential in creating advanced materials. For example, studies on crystalline C6N9H3·HCl, a novel C3N4 graphitic derivative, have demonstrated significant potential in material science due to its unique structural and chemical properties (Zhang et al., 2001).

Anticancer Activity

The synthesis of new 3-allylthio-6-(mono or disubstituted) aminopyridazines and their evaluation for anticancer activities highlight the importance of pyridazine derivatives in developing new chemotherapy agents. These compounds have shown antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents (Won & Park, 2010).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed as potent antiviral agents against the avian influenza virus. These compounds demonstrate the versatility of pyrazole derivatives in addressing significant public health concerns like influenza (Hebishy et al., 2020).

特性

IUPAC Name |

5-(6-aminopyridazin-3-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-7-3-1-2-4-8-5-6-9(11)13-12-8/h5-6H,1-4H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMQAQUVPRZWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCCCC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)